N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Catalog No.
S6722640
CAS No.
2549040-71-1
M.F
C12H17FN4O2S
M. Wt
300.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl...

CAS Number

2549040-71-1

Product Name

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide

Molecular Formula

C12H17FN4O2S

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3

InChI Key

QERRXTQBDGQRIP-UHFFFAOYSA-N

SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3

The exact mass of the compound N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is 300.10562513 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a complex organic compound notable for its unique structure, which includes a pyrimidine ring, an azetidine moiety, and a cyclopropanesulfonamide group. The presence of fluorine in the pyrimidine enhances its biological activity and stability, making it a subject of interest in medicinal chemistry. This compound is characterized by its potential applications in pharmaceutical development, particularly in targeting various biological pathways.

The chemical reactivity of N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide primarily involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the sulfonamide and the fluoropyrimidine. These reactions can lead to the formation of derivatives that may exhibit altered pharmacological properties. For example, reactions involving the azetidine nitrogen can yield various substituted compounds that may enhance or modify biological activity.

Research indicates that compounds similar to N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide exhibit significant biological activities, including inhibition of specific kinases involved in cancer progression and other diseases. The fluorinated pyrimidine component is particularly effective in enhancing binding affinity to target proteins, which can lead to improved therapeutic outcomes. Studies have shown that such compounds can modulate cellular signaling pathways, potentially offering new avenues for cancer treatment and other therapeutic interventions.

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluoropyrimidine: This step often utilizes halogenation reactions on pyrimidine derivatives to introduce fluorine at the desired position.
  • Sulfonamide Formation: The sulfonamide group is usually introduced via reaction with sulfonyl chlorides or sulfonic acids under basic conditions.
  • Final Coupling: The final compound is obtained by coupling the azetidine with the fluoropyrimidine and sulfonamide components through standard coupling techniques.

Each step requires careful optimization to ensure high yields and purity of the final product.

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific kinases involved in cancer and other diseases.
  • Biochemical Research: Useful in studies investigating cellular signaling pathways and drug interactions.

The unique structural features of this compound may lead to novel therapeutic agents with enhanced efficacy and reduced side effects compared to existing treatments.

Interaction studies involving N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are commonly employed to evaluate these interactions. Understanding these interactions is crucial for optimizing the compound's pharmacological profile and predicting its behavior in biological systems.

Several compounds share structural similarities with N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-FluorouracilPyrimidine analogAnticancerClassic chemotherapeutic agent
Azetidine derivativesAzetidine ringVaries widelyDiverse biological activities
Cyclopropane derivativesCyclopropane ringPotential anti-inflammatoryUnique strain energy properties

These compounds illustrate the diversity within this class of molecules while underscoring the unique attributes of N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, particularly its specific combination of functionalities that may confer distinct biological properties.

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Exact Mass

300.10562513 g/mol

Monoisotopic Mass

300.10562513 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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